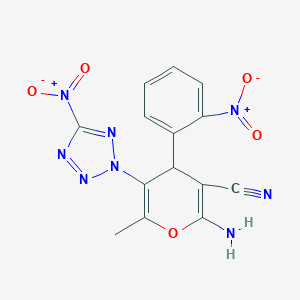
2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE is a complex organic compound that belongs to the class of pyran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include aromatic aldehydes, malononitrile, and nitro-substituted aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction may produce amines or other reduced compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
Similar compounds to 2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE include other pyran derivatives with similar structural features. Examples may include:
- 2-amino-4-(2-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile
- 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the nitrotetrazolyl group and the combination of functional groups that confer distinct chemical and biological properties.
属性
分子式 |
C14H10N8O5 |
|---|---|
分子量 |
370.28g/mol |
IUPAC 名称 |
2-amino-6-methyl-4-(2-nitrophenyl)-5-(5-nitrotetrazol-2-yl)-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C14H10N8O5/c1-7-12(20-18-14(17-19-20)22(25)26)11(9(6-15)13(16)27-7)8-4-2-3-5-10(8)21(23)24/h2-5,11H,16H2,1H3 |
InChI 键 |
QJHOKDLUXVXCIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])N3N=C(N=N3)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])N3N=C(N=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B392088.png)
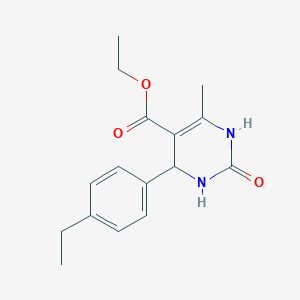
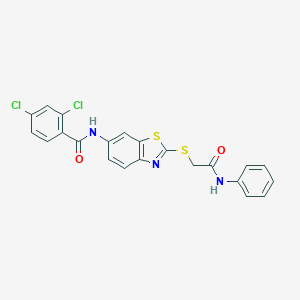
![2-(Allylsulfanyl)-6-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzothiazole](/img/structure/B392093.png)
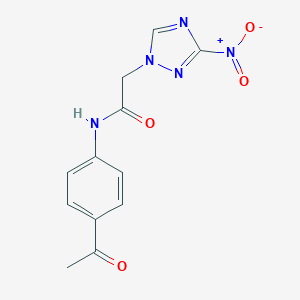
![2,8-bis(3-bromophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B392095.png)
![2-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392101.png)
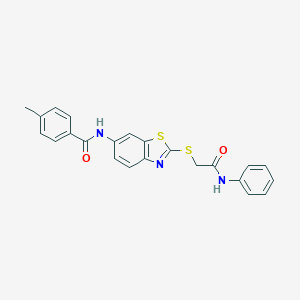
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B392103.png)
![2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392104.png)
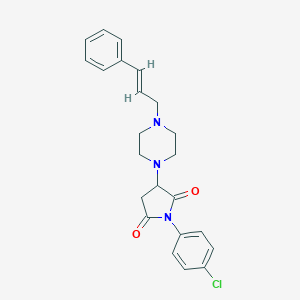
![5,14-Bis(4-nitrophenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B392107.png)
![3-Methyl-4-(3-methylphenyl)-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392109.png)

